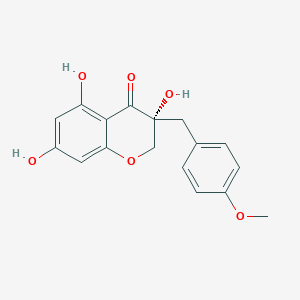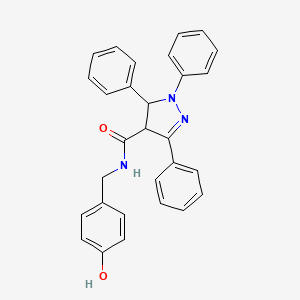![molecular formula C31H39N11O6S B11932772 2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D13-9001 is a pyridopyrimidine compound known for its potent inhibitory effects on bacterial efflux pumps, specifically AcrB and MexB . These efflux pumps are part of the Resistance-Nodulation-Division (RND) family and play a crucial role in multidrug resistance in Gram-negative bacteria . By inhibiting these pumps, D13-9001 enhances the efficacy of antibiotics against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D13-9001 involves the formation of a hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moiety . The detailed synthetic route includes multiple steps, starting from the preparation of intermediate compounds, followed by coupling reactions and final purification . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of D13-9001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities . Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
D13-9001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various derivatives of D13-9001 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
D13-9001 has a wide range of scientific research applications:
Mechanism of Action
D13-9001 exerts its effects by binding tightly to a hydrophobic trap within the substrate-binding site of AcrB and MexB efflux pumps . This binding prevents the conformational changes required for the functional rotation mechanism of the pumps, thereby inhibiting their activity . The molecular targets include specific amino acid residues within the binding pocket, and the pathways involved are related to the efflux of antibiotics and other substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine-arginine-β-naphthylamide (PAβN): Another efflux pump inhibitor with a different mechanism of action.
TXA09155: A compound with similar inhibitory effects on efflux pumps.
Uniqueness
D13-9001 is unique due to its high specificity and potency against AcrB and MexB efflux pumps . Unlike other inhibitors, it binds tightly to a specific hydrophobic trap within the substrate-binding site, making it highly effective in preventing the efflux of antibiotics .
Properties
Molecular Formula |
C31H39N11O6S |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m0/s1 |
InChI Key |
RVJNIKFVEAWLQC-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)

![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)
